

Application Notes and Protocols: Dimethyl Pentadecanedioate in Novel Biomaterial Development

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Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel biomaterials is a cornerstone of advancement in tissue engineering, drug delivery, and regenerative medicine. Aliphatic polyesters, valued for their biodegradability and biocompatibility, are a significant class of these materials.^{[1][2]} This document provides detailed application notes and protocols for the potential use of **Dimethyl Pentadecanedioate**, a long-chain aliphatic dimethyl ester, in the synthesis of innovative biomaterials. While specific data for **Dimethyl Pentadecanedioate** is limited in publicly available literature, the following protocols are based on established methods for synthesizing polyesters from similar long-chain aliphatic dicarboxylic acid dimethyl esters.^{[3][4]} These biomaterials are anticipated to exhibit favorable mechanical properties, controlled degradation rates, and suitability for various biomedical applications.^{[1][5]}

Application Areas

Biomaterials derived from **Dimethyl Pentadecanedioate** are projected to be applicable in several key areas:

- Sustained Drug Delivery: The hydrophobic nature of long-chain aliphatic polyesters allows for the encapsulation and controlled release of therapeutic agents.^{[6][7]} The degradation rate

of the polymer matrix can be tailored to achieve specific drug release kinetics.

- **Tissue Engineering Scaffolds:** These polymers can be fabricated into porous scaffolds that provide mechanical support and a conducive environment for cell growth and tissue regeneration.[8][9] Their biocompatibility is a crucial factor in minimizing inflammatory responses.[10]
- **Implantable Medical Devices:** The mechanical properties of these polyesters can be modulated to suit applications such as sutures, stents, and other temporary implants that degrade over time, eliminating the need for surgical removal.[10]

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters using **Dimethyl Pentadecanedioate** as a monomer. Researchers should optimize these protocols for their specific applications.

Protocol 1: Melt Polycondensation for Polyester Synthesis

Melt polycondensation is a common solvent-free method for synthesizing high-molecular-weight polyesters.[11]

Materials:

- **Dimethyl Pentadecanedioate**
- Long-chain diol (e.g., 1,8-Octanediol, 1,12-Dodecanediol)
- Catalyst (e.g., Titanium(IV) butoxide ($Ti(OBu)_4$), Antimony trioxide (Sb_2O_3))
- Nitrogen gas (high purity)
- Methanol (for purification)
- Chloroform or Dichloromethane (for characterization)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Heating mantle with temperature controller
- Vacuum pump
- Condenser
- Nitrogen inlet

Procedure:

- **Monomer Charging:** Accurately weigh equimolar amounts of **Dimethyl Pentadecanedioate** and the chosen long-chain diol and add them to the reaction flask.
- **Catalyst Addition:** Add the catalyst at a concentration of 0.05-0.1 mol% relative to the diacid monomer.
- **Inert Atmosphere:** Purge the flask with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
- **First Stage (Ester Interchange):** Heat the reaction mixture to 150-180°C under a nitrogen atmosphere with constant stirring. Methanol will be generated as a byproduct and should be collected in the condenser. This stage is typically carried out for 2-4 hours or until most of the methanol has been removed.
- **Second Stage (Polycondensation):** Gradually increase the temperature to 200-230°C while slowly applying a vacuum (reducing the pressure to <1 mbar). This stage facilitates the removal of the diol and drives the polymerization to achieve a high molecular weight. Continue this stage for 4-8 hours. The viscosity of the mixture will increase significantly.
- **Polymer Recovery:** Cool the reactor to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in cold methanol to purify it.

- Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization for Polyester Synthesis

Enzymatic polymerization offers a milder and more sustainable alternative to traditional chemical catalysis, often resulting in polymers with well-defined structures.[12][13]

Materials:

- **Dimethyl Pentadecanedioate**
- Long-chain diol (e.g., 1,8-Octanediol)
- Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Anhydrous solvent (e.g., Diphenyl ether, Toluene)
- Methanol (for purification)

Equipment:

- Schlenk flask
- Magnetic stirrer and stir bar
- Oil bath with temperature controller
- Vacuum pump
- Nitrogen/Argon inlet

Procedure:

- Reagent Preparation: Dry the monomers and solvent over molecular sieves to remove any traces of water, which can inhibit the enzymatic reaction.

- Reaction Setup: Add equimolar amounts of **Dimethyl Pentadecanedioate** and the diol to the Schlenk flask. Add the solvent and the immobilized lipase (typically 10% w/w of the total monomer weight).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
- First Stage (Oligomerization): Heat the reaction mixture to 60-80°C with stirring for 2-4 hours under a gentle flow of inert gas.
- Second Stage (Polycondensation): Apply a vacuum to the system to remove the methanol byproduct and drive the polymerization. Continue the reaction at the same temperature for 24-72 hours.
- Polymer Recovery and Purification: Cool the reaction mixture to room temperature. Dissolve the polymer in a suitable solvent and filter to remove the immobilized enzyme. The enzyme can be washed with solvent and reused. Precipitate the polymer in cold methanol.
- Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point.

Data Presentation

The following tables summarize expected quantitative data for biomaterials derived from long-chain aliphatic dimethyl esters, which can be used as a reference for materials developed using **Dimethyl Pentadecanedioate**.

Table 1: Mechanical Properties of Long-Chain Aliphatic Polyesters

Polymer Composition (Diacid:Diol)	Young's Modulus (MPa)	Tensile Strength (MPa)	Elongation at Break (%)
Poly(dodecanedioate-co-dodecanediol)	300 - 400	20 - 30	500 - 700
Poly(octadecanedioate-co-octadecanediol)	400 - 500	25 - 35	>600
Poly(nonadecanedioate-co-nonadecanediol)	~400	-	>600[3]
Poly(tricosanedioate-co-tricosanedioate)	-	-	-

Data is generalized from literature on similar long-chain aliphatic polyesters.[3][14]

Table 2: Thermal Properties and Degradation of Long-Chain Aliphatic Polyesters

Polymer Composition	Melting Temperature (T _m , °C)	Glass Transition Temperature (T _g , °C)	In Vitro Degradation (Mass Loss % at 12 weeks)
Poly(dodecanedioate-co-dodecanediol)	70 - 80	-20 to -30	15 - 25
Poly(octadecanedioate-co-octadecanediol)	90 - 100	-10 to 0	5 - 15
Poly(glycerol-dodecanoate)	-	~32	Variable

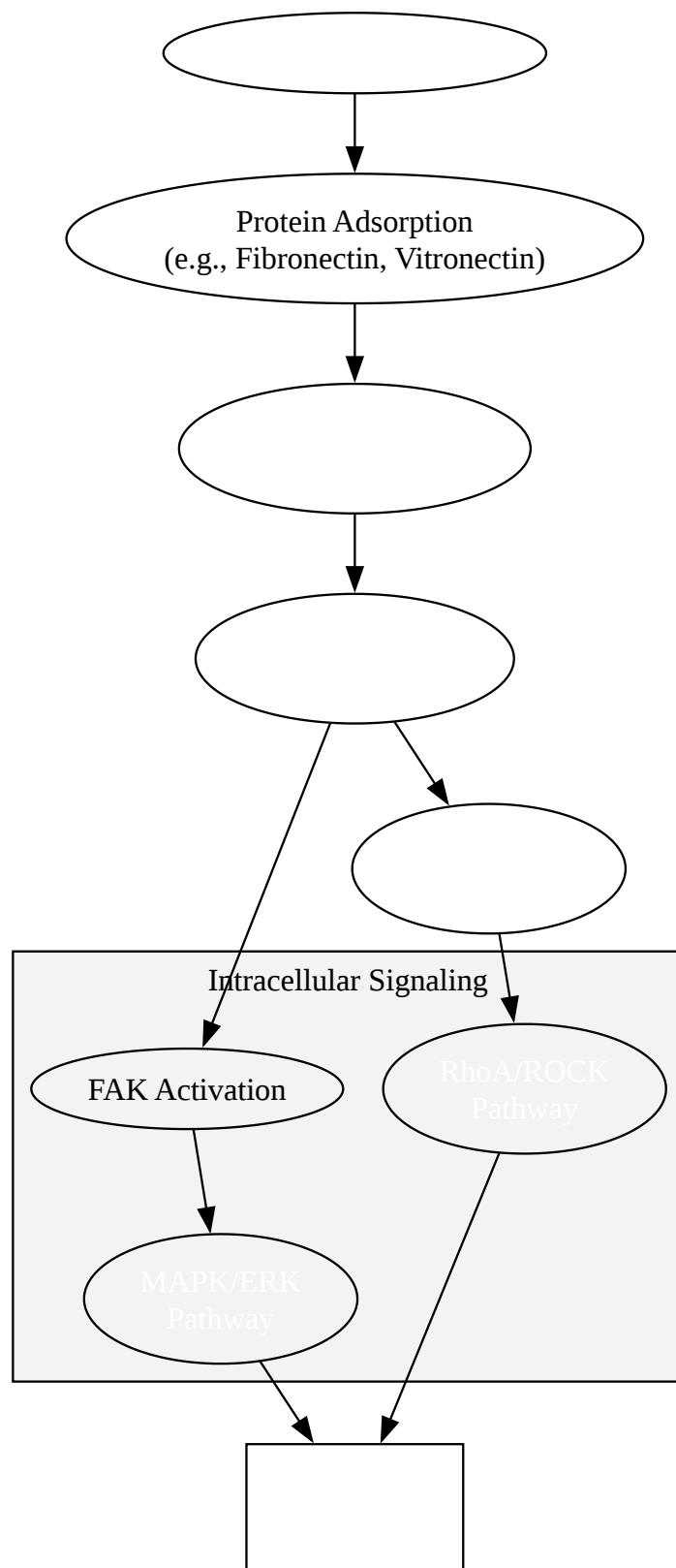
Data is generalized from literature on similar long-chain aliphatic polyesters and poly(glycerol-dodecanoate).[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows



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